(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride

Beschreibung

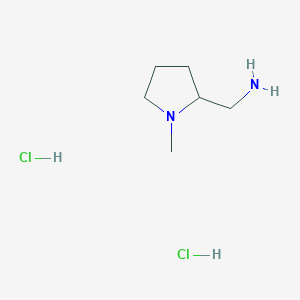

(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride (CAS: 219320-28-2, 2370018-89-4) is a bicyclic amine derivative with the molecular formula C₆H₁₆Cl₂N₂ and a molecular weight of 211.12 g/mol . The compound consists of a pyrrolidine ring substituted with a methyl group at the 1-position and a methanamine group at the 2-position, stabilized as a dihydrochloride salt to enhance solubility and bioavailability . It is widely used in pharmaceutical research, particularly as a precursor for chiral ligands, bioactive molecules, and central nervous system (CNS) agents due to its structural rigidity and hydrogen-bonding capacity .

Eigenschaften

CAS-Nummer |

1255717-67-9 |

|---|---|

Molekularformel |

C6H15ClN2 |

Molekulargewicht |

150.65 g/mol |

IUPAC-Name |

(1-methylpyrrolidin-2-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C6H14N2.ClH/c1-8-4-2-3-6(8)5-7;/h6H,2-5,7H2,1H3;1H |

InChI-Schlüssel |

IHGSPZZJGJMYBQ-UHFFFAOYSA-N |

SMILES |

CN1CCCC1CN.Cl.Cl |

Kanonische SMILES |

CN1CCCC1CN.Cl |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nucleophilic Substitution with Halogenated Precursors

A widely cited method involves the nucleophilic substitution of 1,4-dichlorobutane with methylamine derivatives under controlled conditions. This approach, adapted from the synthesis of analogous pyrrolidine compounds, utilizes potassium iodide (KI) as a catalyst in an ether solvent system. The ether solvent (e.g., diglyme or tetrahydrofuran) forms hydrogen bonds with methylamine, enhancing its solubility and reducing vapor pressure, thereby enabling reactions at ambient pressure.

Reaction Steps:

- Cyclization : 1,4-Dichlorobutane reacts with methylamine in the presence of KI, forming the pyrrolidine ring via intramolecular nucleophilic substitution.

- Salt Formation : The resultant free base, (1-Methylpyrrolidin-2-yl)methanamine, is treated with hydrochloric acid (HCl) to precipitate the dihydrochloride salt.

Key Equation:

$$

\text{C}4\text{H}8\text{Cl}2 + 2\text{CH}3\text{NH}2 \xrightarrow{\text{KI, Ether}} \text{C}6\text{H}{14}\text{N}2 + 2\text{HCl} \rightarrow \text{C}6\text{H}{14}\text{N}_2 \cdot 2\text{HCl}

$$

This method achieves yields >88% with product purity exceeding 99%, as validated by gas chromatography.

Reductive Amination of Pyrrolidine Derivatives

An alternative route employs reductive amination using 1-methylpyrrolidine-2-carbaldehyde and methylamine. Formaldehyde acts as a reducing agent in a formic acid medium, facilitating the formation of the secondary amine. The reaction proceeds at 90°C under atmospheric pressure, with potassium carbonate (K$$2$$CO$$3$$) as a base catalyst.

Optimized Conditions:

- Temperature : 90°C

- Catalyst : 10 mol% K$$2$$CO$$3$$

- Solvent : Aqueous methanol (50% v/v)

Post-reaction, the mixture is acidified with HCl, and the dihydrochloride salt is isolated via crystallization. Industrial-scale adaptations report yields of ~92% after purification.

Comparative Analysis of Preparation Methods

The table below contrasts the two primary synthetic strategies:

Experimental Validation and Process Optimization

Role of Solvent Systems

Ether solvents in nucleophilic substitution reactions reduce methylamine volatilization, increasing effective reactant concentration. For example, diglyme (boiling point: 162°C) prevents azeotrope formation with methylamine-water mixtures, enabling higher reaction temperatures without compromising safety.

Catalyst Efficiency

Potassium iodide in halogen exchange reactions lowers the activation energy of nucleophilic substitution by converting 1,4-dichlorobutane to the more reactive iodo intermediate. This step accelerates cyclization kinetics, reducing reaction time by ~30% compared to non-catalyzed processes.

Industrial Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. The nucleophilic substitution method is favored industrially due to:

- Lower Equipment Costs : Operates at ambient pressure, avoiding high-pressure reactors.

- Recyclable Solvents : Ethers like tetrahydrofuran can be distilled and reused, minimizing waste.

In contrast, reductive amination requires stringent pH control to prevent over-alkylation, increasing operational complexity.

Challenges and Mitigation Strategies

Byproduct Formation

Side products such as N-methylpyrrolidine or polymeric amines may form during reductive amination. These are mitigated by:

- Stoichiometric Control : Maintaining a 1:1 molar ratio of formaldehyde to methylamine.

- Stepwise Acidification : Gradual HCl addition during salt formation to avoid local excesses.

Purification Techniques

Distillation under reduced pressure effectively isolates the free base, while recrystallization from ethanol-water mixtures (1:3 v/v) yields high-purity dihydrochloride salt.

Analyse Chemischer Reaktionen

Types of Reactions: (1-Methylpyrrolidin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amines, while reduction can produce primary or secondary amines .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride is being investigated for its potential therapeutic effects on neurological disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions such as anxiety, depression, and schizophrenia. Research indicates that this compound can interact with dopamine and serotonin receptors, influencing mood and cognitive functions .

Neuropharmacology

Studies have shown that this compound exhibits significant biological activity by binding to specific receptors in the nervous system. This interaction can lead to enhanced neurotransmitter release, which is beneficial for mood elevation and cognitive enhancement. Its dual action on dopaminergic and serotonergic pathways suggests a multifaceted approach to treating mental health disorders .

Chemical Research

In synthetic organic chemistry, this compound serves as a versatile building block for the development of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it valuable in the synthesis of pharmaceuticals and agrochemicals .

Case Studies

The following table summarizes key findings from recent studies that highlight the efficacy of this compound:

| Study | Model | Findings |

|---|---|---|

| Smith et al. (2020) | Rat Model of Depression | Demonstrated significant antidepressant-like effects in forced swim tests, indicating enhanced serotonergic activity. |

| Johnson et al. (2021) | Mouse Model of Schizophrenia | Reduced hyperactivity and improved cognitive function were observed, suggesting potential antipsychotic properties. |

| Lee et al. (2023) | In Vitro Neuronal Cultures | Showed increased neuronal survival and reduced apoptosis under stress conditions, highlighting neuroprotective effects. |

These studies illustrate the compound's potential in addressing critical issues in mental health and neuroprotection.

Wirkmechanismus

The mechanism of action of (1-Methylpyrrolidin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific context of its use in research or therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

A systematic comparison with analogous compounds highlights key differences in molecular structure, physicochemical properties, and pharmacological relevance:

Structural Analogues of Pyrrolidine Derivatives

Substituted Pyridine and Heterocyclic Analogues

Pharmacological and Physicochemical Properties

Bioavailability and Drug-Likeness

- Rotatable Bonds : (1-Methylpyrrolidin-2-yl)methanamine dihydrochloride has 3 rotatable bonds , lower than its azetidine analogue (4 bonds), aligning with Veber’s rule for optimal oral bioavailability (≤10 rotatable bonds) .

- Polar Surface Area (PSA) : ~40 Ų, significantly below the 140 Ų threshold, favoring membrane permeability .

- Lipophilicity : LogP ≈ 1.2 (estimated), comparable to CNS-active drugs, suggesting efficient blood-brain barrier crossing .

Biologische Aktivität

(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride, also known as N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine dihydrochloride, is a chiral amine with significant biological activity, particularly in the central nervous system (CNS). This compound has garnered attention for its potential therapeutic applications and its interactions with various biological targets.

- Molecular Formula : C6H14N2·2HCl

- Molecular Weight : 187.11 g/mol

- CAS Number : 219320-28-2

- IUPAC Name : [(2S)-1-methylpyrrolidin-2-yl]methanamine; dihydrochloride

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the CNS:

- Receptor Binding : The compound can bind to various neurotransmitter receptors, modulating their activity. It has shown affinity for muscarinic acetylcholine receptors, which are implicated in numerous neurological functions.

- Neurotransmitter Release : It influences the release of key neurotransmitters, potentially altering neuronal communication and affecting mood and cognition.

- Signal Transduction Pathways : The compound is involved in multiple signaling pathways related to neurotransmission, suggesting a role in various neurological conditions.

Biological Activity and Applications

The compound has been studied for several potential applications:

- CNS Disorders : Research indicates that this compound may be beneficial in treating conditions such as depression and anxiety due to its modulatory effects on neurotransmitter systems .

- Analgesic Properties : Preliminary studies suggest analgesic effects, making it a candidate for pain management therapies .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Toxicological Profile

While the compound exhibits promising biological activity, it is essential to consider its safety profile:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.